1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester

Description

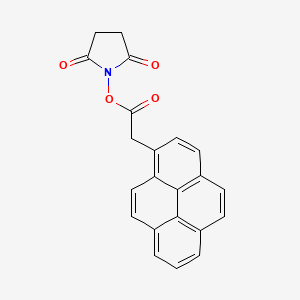

1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is a reactive N-hydroxysuccinimide (NHS) ester derivative of pyreneacetic acid. Its structure consists of a pyrene moiety linked via an acetic acid backbone to the NHS ester group, which enables efficient conjugation with primary amines under mild conditions. This compound is widely utilized in fluorescence-based applications due to pyrene’s strong blue fluorescence (λem ~400–450 nm) and long excited-state lifetime . It is also employed in synthesizing metal coordination complexes, where the pyrene group contributes to unique spectroscopic and magnetic properties . The NHS ester functionality ensures rapid and stable amide bond formation, making it valuable in bioconjugation for labeling proteins, peptides, and nanoparticles.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-pyren-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4/c24-18-10-11-19(25)23(18)27-20(26)12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)22(15)21(13)14/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEIWFGMPXHGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Pyrene

Pyrene undergoes electrophilic substitution with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to yield 1-acetylpyrene. Subsequent oxidation with KMnO₄ or CrO₃ converts the acetyl group to a carboxylic acid.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temperature |

| Reaction Time | 12–24 hours |

| Yield | 60–75% |

Alternative Route: Alkylation of Pyrene

Direct alkylation with bromoacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) provides pyreneacetic acid, though with lower regioselectivity.

NHS Esterification of Pyreneacetic Acid

Carbodiimide-Mediated Coupling

Protocol:

-

Dissolve pyreneacetic acid (1 equiv) and NHS (1.2 equiv) in anhydrous DCM.

-

Add EDC·HCl (1.5 equiv) at 0°C under nitrogen.

-

Stir for 12–18 hours at room temperature.

-

Quench with water, extract with DCM, and purify via silica chromatography.

Optimization Data:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDC·HCl | DCM | 25°C | 85 |

| DCC | DMF | 0°C → 25°C | 78 |

| DIC | THF | 25°C | 70 |

Key Observations:

-

EDC·HCl in DCM provides superior yields due to minimal side reactions.

-

DMF increases solubility but risks urea byproduct precipitation.

Alternative Activation Methods

Trichloroisocyanuric Acid (TCT) Activation

TCT enables one-pot activation without carbodiimides. Pyreneacetic acid reacts with TCT (0.33 equiv) and NHS in acetonitrile, yielding the ester in 80% efficiency.

Advantages:

-

Reduced equivalent requirement (0.33 equiv TCT vs. 1.5 equiv EDC).

-

Simplified purification (no urea byproducts).

Large-Scale Industrial Synthesis

Patent US2295600A describes a scalable method for pyrrolidone esters, adaptable to pyrene derivatives:

-

Reaction Setup: Combine pyreneacetic acid, NHS, and catalytic H₂SO₄ in refluxing toluene.

-

Azeotropic Removal: Continuously remove water via Dean-Stark trap.

-

Isolation: Crystallize the product from ethyl acetate/hexane.

Scale-Up Parameters:

| Parameter | Value |

|---|---|

| Batch Size | 1–10 kg |

| Purity (HPLC) | >98% |

| Cycle Time | 8–12 hours |

Quality Control and Characterization

Analytical Data

Chemical Reactions Analysis

1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-pyreneacetic acid and N-hydroxysuccinimide.

Oxidation and Reduction: The pyrene moiety can participate in oxidation and reduction reactions, although these are less common for the ester itself.

Common reagents used in these reactions include amines for substitution, acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Fluorescent Labeling : The compound serves as a fluorescent labeling reagent due to the intense fluorescence emitted by the pyrene group. This property is utilized in studying molecular interactions and dynamics in various chemical systems. Its strong fluorescence makes it an excellent candidate for applications in fluorescence microscopy and spectroscopy.

- Molecular Probes : The compound can be used as a molecular probe to investigate the binding interactions between biomolecules. Its ability to undergo substitution reactions allows for the development of derivatives that can target specific biological structures.

Biology

- Biomolecule Labeling : In biological assays, 1-pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is used to label proteins and nucleic acids. This facilitates their detection and analysis in various experimental setups, including enzyme-linked immunosorbent assays (ELISAs) and polymerase chain reaction (PCR) techniques.

- Drug Delivery Systems : The compound's ester bond can be hydrolyzed under physiological conditions, making it a potential candidate for drug delivery systems. By attaching therapeutic agents to this compound, researchers can control the release rate of drugs based on environmental factors such as pH or the presence of specific enzymes.

Industry

- Advanced Material Development : The unique photophysical properties of this compound enable its use in developing advanced materials such as sensors and optoelectronic devices. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Case Study 1: Fluorescent Labeling in Protein Studies

A study demonstrated the effectiveness of using 1-pyreneacetic acid derivatives as fluorescent labels for proteins in live-cell imaging. The researchers were able to visualize protein interactions in real-time, providing insights into cellular processes that were previously difficult to observe.

Case Study 2: Drug Delivery Applications

In another research project, scientists explored the hydrolysis of the ester bond in 1-pyreneacetic acid derivatives for controlled drug release. They found that by modifying the surrounding environment (e.g., adjusting pH), they could significantly influence the release rate of encapsulated drugs, showcasing its potential for targeted therapy.

Mechanism of Action

The mechanism of action of 1-pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester largely depends on its application. In fluorescent labeling, the pyrene moiety absorbs light and emits fluorescence, allowing for the visualization of labeled molecules. In drug delivery, the ester bond can be hydrolyzed to release the active drug, with the rate of hydrolysis being influenced by the surrounding environment (e.g., pH, presence of enzymes).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-pyreneacetic acid NHS ester with structurally or functionally analogous NHS-activated compounds, highlighting differences in applications, physicochemical properties, and biological relevance.

Fluorescent NHS Esters

- Key Differences: Pyrene vs. Coumarin: Pyrene-based esters exhibit longer emission wavelengths and greater hydrophobicity compared to coumarin derivatives, which are water-soluble due to sulfonic acid groups . Alkyl Chain Length: The acetic acid chain in 1-pyreneacetic acid NHS ester offers shorter spacing between the pyrene and reactive site than its butanoic acid analog, affecting conjugate stability and steric interactions .

Chelating Agents and MRI Contrast Agents

- Key Differences :

- Functionality : DOTA-NHS is designed for gadolinium chelation to enhance MRI contrast, while the pyrene derivative focuses on fluorescence and metal-ligand interactions for structural studies .

- Responsiveness : DOTA-NHS conjugates exhibit pH-dependent tumor targeting, whereas pyreneacetic acid lacks inherent environmental responsiveness .

Pharmaceutical and Bioconjugation Intermediates

- Solubility: PEGylated derivatives (e.g., SEMAGLUTIDE intermediate) enhance aqueous solubility, critical for therapeutic delivery, whereas pyrene’s hydrophobicity necessitates organic solvents .

Crosslinkers and Functional Probes

- Key Differences: Reactivity: The thiol-reactive mercaptopropionic ester enables orthogonal conjugation strategies, contrasting with pyreneacetic acid’s sole amine targeting . Backbone Rigidity: Norbornene’s strained structure facilitates click chemistry, a feature absent in pyrene-based esters .

Biological Activity

1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 188779-97-7) is a compound that combines the pyrene moiety with a pyrrolidine derivative, resulting in unique chemical and biological properties. This compound is notable for its applications in fluorescence labeling, biological assays, and potential therapeutic uses. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the esterification of 1-pyreneacetic acid with N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is performed in organic solvents such as dichloromethane or dimethylformamide under mild conditions. The general reaction scheme is as follows:

- Dissolve 1-pyreneacetic acid and NHS in the solvent.

- Add DCC to activate the carboxylic acid group.

- Allow the reaction to proceed at room temperature.

- Purify the product through recrystallization or chromatography.

Biological Activity

This compound exhibits several biological activities that make it valuable in research and potential therapeutic applications:

Fluorescence Labeling

The pyrene moiety provides strong fluorescence properties, making it an excellent candidate for labeling biomolecules such as proteins and nucleic acids. This property facilitates detection and analysis in various biological assays.

The mechanism of action for this compound varies based on its application:

- Fluorescence : Upon excitation, the compound absorbs light and emits fluorescence, allowing visualization of labeled molecules.

- Drug Delivery : The ester bond can be hydrolyzed under physiological conditions to release active drugs. Factors such as pH and enzyme presence affect hydrolysis rates.

Case Study 1: Fluorescent Labeling in Protein Studies

In a study aimed at understanding protein interactions, researchers utilized 1-pyreneacetic acid derivatives to label specific amino acids within proteins. The fluorescence intensity was measured to assess binding affinities and conformational changes in response to ligand binding.

Case Study 2: Antibacterial Efficacy

A recent investigation evaluated the antibacterial efficacy of pyrene derivatives against various bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other fluorescent compounds:

| Compound Name | Structure | Applications | Biological Activity |

|---|---|---|---|

| 9-Anthraceneacetic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester | Anthracene moiety | Fluorescent labeling | Similar fluorescence properties but different emission spectra |

| 2,5-Dioxo-1-Pyrrolidinyl 5-[4-(1,2,4,5-Tetrazin-3-yl)Benzylamino]-5-Oxopentanoate | Tetrazine moiety | Bioorthogonal reactions | Used for biological imaging; less fluorescent than pyrene derivatives |

Q & A

Q. What is the role of 1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester in ring-opening polymerization (ROP)?

This compound acts as an initiator in the ROP of α,α,β-trisubstituted-β-lactones (e.g., diMeMLABe). The reaction proceeds via nucleophilic attack on the lactone carbonyl, with polymerization kinetics monitored using FTIR (e.g., tracking the 1815 cm⁻¹ carbonyl peak). Molecular weight control is achieved by adjusting the monomer-to-initiator ratio and phosphazene base selection. Structural validation employs MALDI-ToF and SEC .

Q. How is the succinimidyl ester group utilized in bioconjugation?

The 2,5-dioxo-1-pyrrolidinyl (NHS) ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Optimal conditions include pH 7–9 and anhydrous solvents to minimize hydrolysis. Applications include fluorescent probe synthesis (e.g., Oregon Green 514 NHS ester) and polymer-functionalized nanomaterials .

Q. What safety protocols are critical when handling this compound?

Avoid inhalation and skin/eye contact. Use engineering controls (e.g., fume hoods), PPE (nitrile gloves, safety goggles), and inert absorbents (e.g., sand) for spills. Immediate rinsing with water is required for exposure, per OSHA guidelines .

Q. How are the photophysical properties of pyrene derivatives characterized?

UV-Vis spectroscopy determines λmax (e.g., 340–376 nm absorption) and molar extinction coefficients (e.g., 19,000–20,000 cm⁻¹M⁻¹). Fluorescence emission (e.g., 396 nm) is measured in solvents like methanol or buffer, with sulfonation enhancing water solubility for biological imaging .

Advanced Research Questions

Q. How do phosphazene bases influence polymerization kinetics and molecular weight control?

Basicity differences between P1-t-Bu (weaker) and P4-t-Bu (stronger) impact reaction rates and polymer dispersity (Đ). P4-t-Bu improves control, yielding narrow Đ (<1.2) and predictable Mn (via MALDI-ToF). Kinetic studies reveal base strength correlates with initiation efficiency and side-reaction suppression .

Q. What strategies optimize pyrene-based probes for phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2) localization studies?

Functionalize the pyrene core with sulfonate groups (for water solubility) and NHS esters (for membrane protein conjugation). Use confocal microscopy with λex/λem = 340/396 nm. Control experiments with non-fluorescent analogs validate specificity .

Q. How do MALDI-ToF and SEC resolve structural ambiguities in synthesized polymers?

MALDI-ToF confirms end-group fidelity (e.g., terminal carboxylic acid via sodium adducts at m/z 3070 for 12-mer polymers). SEC provides Đ and Mn, with discrepancies indicating side reactions (e.g., transesterification). Cross-validation with ¹H-NMR ensures monomer incorporation .

Q. What synthetic routes enable functionalization of carbon nanotubes using this compound?

Covalent attachment via NHS-amine coupling creates pyrene-anchored nanotubes. Characterization involves Raman spectroscopy (D/G band ratios) and TEM. Applications include photovoltaic systems, where pyrene’s π-stacking enhances electron transport .

Q. How does solvent polarity affect the stability of the NHS ester group during conjugation?

Hydrolysis rates increase in polar protic solvents (e.g., water). Anhydrous DMF or DMSO extends half-life. Kinetic studies using HPLC track ester degradation, with pseudo-first-order rate constants guiding reaction timeline optimization .

Q. What analytical challenges arise in quantifying residual monomers post-polymerization?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves monomers from oligomers. Challenges include peak overlap; use internal standards (e.g., deuterated analogs) and gradient elution for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.